7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known by its CAS Number 192821-98-0, is a chemical with the molecular formula C16H15NO4 . It has a molecular weight of 285.29 .
Physical And Chemical Properties Analysis
The compound has a predicted density of 1.330±0.06 g/cm3 and a predicted boiling point of 559.2±50.0 °C . Unfortunately, the melting point and flash point are not available .Scientific Research Applications
Synthesis of Novel Derivatives
The compound can be used as a precursor in the synthesis of novel derivatives. For instance, it can be used to synthesize hexahydrophthalimide derivatives . These derivatives have been synthesized from hexahydrophthalic anhydride and 2- (2-methyl-4-oxoquinazolin-3 (4 H )-yl)acetohydrazide .
Antimicrobial Activity
The compound can be used to synthesize new thiadiazoles, thioamides, 5-arylazothiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines . These compounds have been found to exhibit antimicrobial activity .
Antitumor Effects
The compound can be used in the synthesis of drugs with antitumor effects. For example, pomalidomide, a derivative of the compound, exhibits antitumor effects .
Immunomodulatory Properties
The compound can be used in the synthesis of drugs with immunomodulatory properties. For example, pomalidomide, a derivative of the compound, exhibits immunomodulatory properties .
Antiangiogenic Properties
The compound can be used in the synthesis of drugs with antiangiogenic properties. For example, pomalidomide, a derivative of the compound, exhibits antiangiogenic properties .
Direct Antimyeloma Activity
The compound can be used in the synthesis of drugs with direct antimyeloma activity. For example, pomalidomide, a derivative of the compound, exhibits direct antimyeloma activity when administered alongside low-dose dexamethasone .
properties
IUPAC Name |
7-methyl-1,3-dioxo-2-phenyl-3a,4,7,7a-tetrahydroisoindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-7-8-11(16(20)21)13-12(9)14(18)17(15(13)19)10-5-3-2-4-6-10/h2-9,11-13H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSNXANUXMIWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C2C1C(=O)N(C2=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1,3-dioxo-2-phenyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.